methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound characterized by its complex molecular structure, which includes a pyrrole ring substituted with a dichlorobenzoyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,3-dichlorobenzoyl chloride reacts with the pyrrole core in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring is oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to reduce the dichlorobenzoyl group, potentially leading to the formation of dichlorobenzyl derivatives.
Substitution: Substitution reactions can occur at the pyrrole ring, where various nucleophiles can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Pyrrole-2-carboxylic acid derivatives.
Reduction Products: Dichlorobenzyl derivatives.
Substitution Products: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in synthetic chemistry.
Biology: In biological research, methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may make it a candidate for the synthesis of new pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a different position of the chlorine atoms on the benzene ring.
Methyl 4-(2,6-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate: Another positional isomer with chlorine atoms at different positions on the benzene ring.
Uniqueness: Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the specific arrangement of the dichlorobenzoyl group, which can influence its reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-17-7-8(6-11(17)14(19)20-2)13(18)9-4-3-5-10(15)12(9)16/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQZTXSDVTNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.